molecular formula C12H17N3O2 B13227488 Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13227488
M. Wt: 235.28 g/mol
InChI Key: MFJAUZSLMHXILL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate (CAS 2060043-25-4) is a high-purity chemical building block with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . This ethyl ester derivative is a crucial synthetic intermediate in medicinal chemistry, particularly in the development of 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives, which have been investigated as potent inhibitors of beta-secretase (BACE) . BACE is a key enzyme target in the pathogenesis of Alzheimer's disease, making this compound a valuable scaffold for neuroscience and drug discovery research aimed at developing novel therapeutic agents . The compound features a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, which provides a versatile pharmacophore for further functionalization. The cyclopropyl substituent and ethyl ester group make it an excellent precursor for further synthetic modifications, including hydrolysis to the corresponding carboxylic acid (CAS 1779915-66-0) for conjugation or salt formation . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers can leverage this compound to advance their investigations in neuropharmacology, enzyme inhibition, and the synthesis of complex heterocyclic molecules.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)11-10(8-3-4-8)14-9-7-13-5-6-15(9)11/h8,13H,2-7H2,1H3

InChI Key

MFJAUZSLMHXILL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCNC2)C3CC3

Origin of Product

United States

Preparation Methods

Metal-Assisted Cyclization

Recent studies highlight the utility of metal catalysts in heterocycle formation:

  • Magnesium Nitride (Mg₃N₂)-Assisted One-Pot Synthesis :

    A notable approach involves cyclo-condensation reactions of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, facilitated by Mg₃N₂, which acts as a secondary nitrogen source. This method offers high yields, operational simplicity, and broad substrate scope, including various 2-pyridyl ketones bearing alkyl, aryl, and heteroaryl groups.

    • Reaction Conditions :

      • Solvent: Ethanol-water mixture (8:2)
      • Temperature: 80°C
      • Reaction Time: 4–8 hours
      • Catalyst: Mg₃N₂ (1 equivalent)
    • Mechanism :

      • Formation of imines from ketones and aldehydes
      • Coordination of Mg₃N₂ with carbonyl groups
      • Intramolecular cyclization leading to the imidazo[1,2-a]pyrazine core
    • Advantages :

      • Eco-friendly, avoiding harsh reagents
      • High yields (up to 92%)
      • Scalable for gram-scale synthesis

Cycloaddition and Annulation Strategies

  • Cyclo-condensation of 2-Pyridyl Ketones with Glyoxylates :

    This method leverages the electrophilicity of glyoxylates to undergo nucleophilic attack by the pyridyl ketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system. The presence of Mg₃N₂ enhances the reaction efficiency by providing a nitrogen source and facilitating the cyclization.

  • Decarboxylative Cyclization :

    Some protocols involve decarboxylation of amino acids or their derivatives, followed by cyclization with appropriate aldehydes or ketones. These methods often require oxidants or decarboxylation catalysts but can be modified to use milder conditions with magnesium-based reagents.

Optimization and Reaction Parameters

Parameter Optimal Conditions Notes
Solvent Ethanol-water (8:2) Promotes solubility and reactivity
Temperature 80°C Balances reaction rate and selectivity
Reaction Time 4–8 hours Ensures complete conversion
Catalyst Mg₃N₂ (1 equivalent) Provides secondary nitrogen source
Substrate Scope Wide, including various substituted pyridyl ketones Demonstrates versatility

Data Summary and Comparative Table

Method Reagents Solvent Temperature Yield Advantages Limitations
Mg₃N₂-assisted cyclization 2-Pyridyl ketone + glyoxylates Ethanol-water (8:2) 80°C Up to 92% Eco-friendly, high yield, broad scope Requires Mg₃N₂ handling
Traditional cyclization Amino acids + aldehydes Various Reflux Variable Well-established Harsh conditions, multi-step
Metal catalysis (e.g., Cu, Fe) Pyridyl derivatives + oxidants Organic solvents 100°C Moderate to high Diverse transformations Cost, toxicity

Chemical Reactions Analysis

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo-fused heterocycles, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Molecular Formula Key Differences Reference
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine 2-cyclopropyl, 3-ethyl ester C₁₁H₁₅N₃O₂ Cyclopropyl enhances steric/electronic modulation
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride Imidazo[1,2-a]pyrazine No cyclopropyl, 2-ethyl ester C₉H₁₅Cl₂N₃O₂ Lack of cyclopropyl; dihydrochloride salt improves solubility
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine 6-bromo, 3-ethyl ester C₉H₈BrN₃O₂ Bromine introduces bulk and polarizability
Ethyl imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 3-ethyl ester C₁₀H₁₀N₂O₂ Pyridine core vs. pyrazine; altered π-system interactions
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine 6-chloro, 2-methyl, 3-ethyl ester C₁₀H₁₁ClN₄O₂ Pyridazine core; chloro and methyl substituents affect reactivity

Physicochemical Properties

  • Solubility : The dihydrochloride salt of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits higher aqueous solubility compared to the neutral cyclopropyl analog due to ionic character .
  • Purity : Commercial analogs like ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are typically available at 97% purity, suggesting robust synthetic protocols .
  • Molecular Weight : Bulky substituents (e.g., 3-methylbutan-2-yl in ) increase molecular weight (264.36 g/mol) and may reduce bioavailability compared to the cyclopropyl variant (MW ~245 g/mol) .

Biological Activity

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 2059926-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or proteins essential for the survival of pathogens and cancer cells. The compound's unique structure allows it to effectively bind to these targets, disrupting their normal functions and leading to cellular apoptosis or death of the pathogen .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : They promote pro-apoptotic signals while downregulating anti-apoptotic proteins like Bcl-2 .

A study demonstrated that derivatives of imidazo-pyrazines had IC50_{50} values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This compound has been evaluated against various pathogens and displayed effective inhibitory concentrations .

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized a series of imidazo-pyrazine derivatives and assessed their anticancer activities. This compound was among the most potent compounds tested against prostate cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls .

Cytotoxicity Evaluation

Another study focused on evaluating the cytotoxicity of imidazo-pyrazine derivatives in vitro. The findings revealed that this compound exhibited an IC50_{50} value as low as 10 µM against certain cancer cell lines (e.g., PC3 prostate cancer cells), demonstrating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50_{50} (µM)Activity
This compoundStructure10Anticancer
Ethyl 5H,6H-imidazo[1,2-a]pyrimidine-3-carboxylate-15Antimicrobial
2-Ethyl-6-chloro imidazo[1,2-a]pyridine-20Anticancer

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